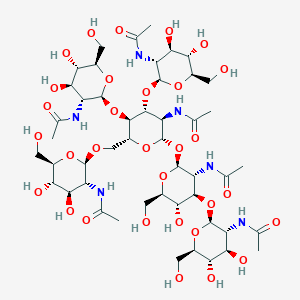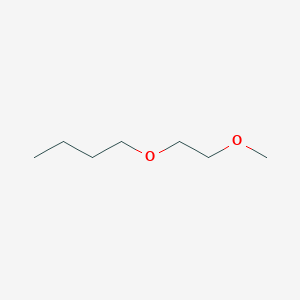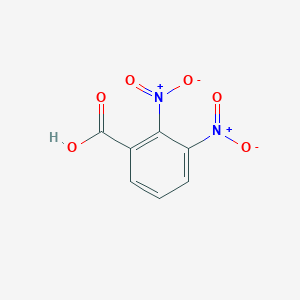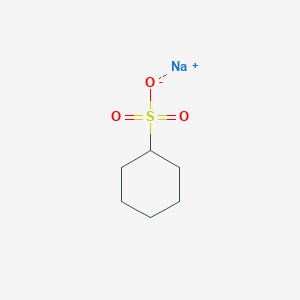
Sodium cyclohexanesulfonate
Vue d'ensemble
Description
Sodium cyclohexanesulfonate is a chemical compound with various applications in organic synthesis and as a reagent in different chemical reactions.
Synthesis Analysis
- The synthesis of Sodium cyclohexanesulfonate involves chemical reactions where specific precursors are combined under controlled conditions. The exact synthesis methods vary based on the desired yield, purity, and form of the compound.
Molecular Structure Analysis
- The molecular structure of Sodium cyclohexanesulfonate is characterized by its cyclohexane ring and sulfonate group. This structure influences its chemical behavior and interactions with other compounds.
Chemical Reactions and Properties
- Sodium cyclohexanesulfonate participates in various chemical reactions due to its reactive sulfonate group. It can act as a catalyst or a reagent in organocatalytic reactions, often influencing the stereoselectivity and outcome of these reactions (Rajkumar, Shankland, Goodman, & Cobb, 2013).
Applications De Recherche Scientifique
Nanofiltration Membrane Fabrication : The study by Chen et al. (2015) discusses the preparation and properties of a novel thin-film composite polyamide membrane for nanofiltration. The introduction of sodium N-cyclohexylsulfamate, a derivative of sodium cyclohexanesulfonate, improved the water flux and salt rejection of this membrane.
Food Industry Applications : Niu Lie-qi (2015) provides an overview of the application of sodium N-cyclohexylsulfamate, also known as sodium cyclamate, in the food industry. This compound has extensive use in food manufacturing, but excessive intake can be harmful to health. The study offers references for accurate detection and reasonable use of this compound in food products (Niu Lie-qi, 2015).
NMR Chemical Shift Measurements : Research by Funasaki et al. (2000) suggests that sodium methanesulfonate and sodium methyl sulfate are suitable internal references for chemical shift determination in solutions containing cyclodextrin and anionic guests, which could be relevant for studies involving sodium cyclohexanesulfonate (Funasaki et al., 2000).
Synthesis of Pharmaceuticals and Chemicals : A method described by Chen et al. (2014) for the formation of 2-arylsulfanylphenols using cyclohexanones as a phenol source involves the use of various aromatic sodium sulfinates, potentially including sodium cyclohexanesulfonate.
Asymmetric Transfer Hydrogenation : A study by Cortez et al. (2007) discusses the use of monosulfonamide ligands derived from trans-(1R,2R)-cyclohexane-1,2-diamine, which might involve sodium cyclohexanesulfonate, in the asymmetric transfer hydrogenation of ketones.
Safety And Hazards
Orientations Futures
While I could not find specific future directions for Sodium cyclohexanesulfonate, hydrogels, which can be made from similar compounds, are being studied for their potential applications in various fields . This includes their use in the treatment of oral diseases and defect repair due to their three-dimensional network structure . They have been applied as an excellent drug-delivery system for treatments that mainly include oral mucosal diseases, wounds, periodontitis, and cancer therapy . Hydrogels are also ideal scaffolds in regenerative engineering of dentin–pulp complex, periodontal tissue, bone, and cartilage .
Propriétés
IUPAC Name |
sodium;cyclohexanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIKAKPJAGLSOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635567 | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium cyclohexanesulfonate | |
CAS RN |
13893-74-8 | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyclohexanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






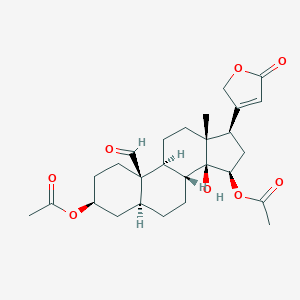



![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
